N-(9-Ethyl-9H-carbazol-3-yl)-2-nitro-benzamide
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Overview
Description
N-(9-Ethyl-9H-carbazol-3-yl)-2-nitro-benzamide is a compound that belongs to the class of carbazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Ethyl-9H-carbazol-3-yl)-2-nitro-benzamide typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(9-Ethyl-9H-carbazol-3-yl)-2-nitro-benzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The carbazole moiety can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Condensation: Aldehydes or ketones, often in the presence of an acid catalyst like acetic acid.
Major Products Formed
Reduction: N-(9-Ethyl-9H-carbazol-3-yl)-2-amino-benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Condensation: Schiff bases with different aldehydes or ketones.
Scientific Research Applications
N-(9-Ethyl-9H-carbazol-3-yl)-2-nitro-benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(9-Ethyl-9H-carbazol-3-yl)-2-nitro-benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The carbazole moiety can intercalate into DNA, disrupting its function and leading to cytotoxic effects. Additionally, the compound can inhibit specific enzymes or receptors, modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(9-Ethyl-9H-carbazol-3-yl)-3,4,5-trimethoxybenzamide
- N-(9-Ethyl-9H-carbazol-3-yl)-3-oxobutanamide
- N-(9-Ethyl-9H-carbazol-3-yl)-methylene-4-arylthiosemicarbazides
Uniqueness
N-(9-Ethyl-9H-carbazol-3-yl)-2-nitro-benzamide is unique due to the presence of both the carbazole and nitrobenzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The nitro group enhances its reactivity and potential for bioreduction, while the carbazole moiety provides structural rigidity and the ability to interact with biological targets.
Properties
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-2-23-18-9-5-3-7-15(18)17-13-14(11-12-19(17)23)22-21(25)16-8-4-6-10-20(16)24(26)27/h3-13H,2H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHCQGMRJCPAKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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